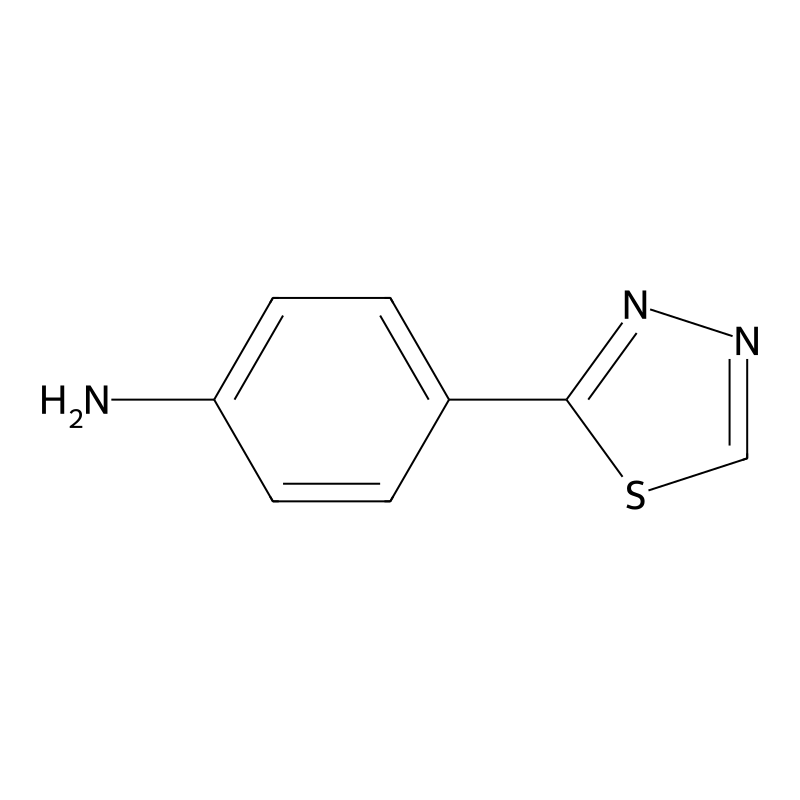

4-(1,3,4-Thiadiazol-2-yl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anticancer Applications

Scientific Field: Pharmacology and Oncology Summary: The compound has been investigated for its potential as an anticancer agent. Its structural motif, the 1,3,4-thiadiazole ring, is known for its biological activity, which includes the ability to inhibit cancer cell growth. Methods: Synthesis of derivatives involves the reaction of semi/thio carbazides with sodium acetate in water, followed by the addition of aldehydes in methanol at room temperature. Acetate (glacial) acts as a catalyst to produce Schiff’s bases, which are then further processed . Results: The derivatives have shown promise in inhibiting the growth of MCF-7 breast cancer cell lines, indicating potential for further development as anticancer drugs .

Antimicrobial Applications

Scientific Field: Microbiology Summary: 4-(1,3,4-Thiadiazol-2-yl)aniline derivatives have been synthesized and evaluated for their antimicrobial efficacy against various bacterial and fungal strains. Methods: The compounds are synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and other starting materials, followed by characterization through NMR, IR, MS, and elemental analysis . Results: Certain derivatives have demonstrated significant antimicrobial activity, outperforming others in inhibiting the growth of pathogens like E. coli, B. mycoides, and C. albicans .

Antifungal Applications

Scientific Field: Mycology Summary: The thiadiazole derivatives are explored for their antifungal properties, given the broad spectrum of activity against various fungal pathogens. Methods: The synthesis of new potent antifungal agents involves various chemical reactions and subsequent testing against fungal strains . Results: The research has yielded compounds with promising antifungal activities, which could lead to new treatments for fungal infections .

Anti-inflammatory Applications

Scientific Field: Immunology and Pharmacology Summary: The compound is part of studies to develop new anti-inflammatory drugs due to its structural properties that contribute to reducing inflammation. Methods: The derivatives are synthesized and tested for their efficacy in reducing inflammatory responses in biological models . Results: Some derivatives have shown effective anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .

Antidepressant Applications

Scientific Field: Neuropharmacology Summary: Research has been conducted to assess the antidepressant potential of 4-(1,3,4-Thiadiazol-2-yl)aniline derivatives. Methods: Behavioral assays in animal models are used to evaluate the antidepressant effects of the synthesized compounds . Results: Certain derivatives have exhibited antidepressant activities, suggesting their potential use in treating depression .

Antioxidant Applications

Scientific Field: Biochemistry Summary: The antioxidant potential of the compound is being explored due to its ability to scavenge free radicals and protect cells from oxidative stress. Methods: The derivatives are tested for their ability to inhibit oxidative processes in various biological assays . Results: The studies have shown that some derivatives possess significant antioxidant activities, which could have therapeutic applications in diseases associated with oxidative stress .

Antiparasitic Applications

Scientific Field: Parasitology Summary: The compound’s derivatives have been studied for their potential to combat parasitic infections. Methods: Synthesis of antiparasitic agents involves chemical reactions that yield thiadiazole derivatives, which are then tested against various parasitic species . Results: Some derivatives have shown promising results in inhibiting the growth and reproduction of certain parasites, offering a potential new avenue for antiparasitic drugs .

Anticonvulsant Applications

Scientific Field: Neurology Summary: Research into the anticonvulsant properties of thiadiazole derivatives is driven by the need for more effective treatments for seizure disorders. Methods: The compounds are synthesized and their efficacy is tested in animal models that are induced with seizures . Results: Certain derivatives have demonstrated anticonvulsant activities, which could lead to the development of new medications for epilepsy and other seizure-related conditions .

Lubricant Applications

Scientific Field: Material Science and Engineering Summary: Thiadiazole derivatives are explored for their potential use as additives in lubricants due to their chemical stability and friction-reducing properties. Methods: The derivatives are synthesized and incorporated into lubricant formulations, followed by testing their performance in reducing wear and friction in mechanical systems . Results: The studies have indicated that some derivatives can significantly improve the lubricating properties of oils, making them suitable for industrial applications .

Dye Applications

Scientific Field: Chemistry and Textile Engineering Summary: The compound is used in the synthesis of dyes due to its ability to form stable and vibrant colors. Methods: Derivatives are synthesized and applied to textiles, followed by assessments of color fastness and stability . Results: The derivatives have been found to produce dyes with good color strength and resistance to fading, which is beneficial for textile applications .

Conducting Polymer Applications

Scientific Field: Polymer Chemistry and Electronics Summary: The thiadiazole ring is incorporated into polymers to enhance their electrical conductivity. Methods: The synthesis of conducting polymers involves the polymerization of thiadiazole derivatives and subsequent testing of their electrical properties . Results: Some polymers have shown increased conductivity, making them useful for electronic applications such as organic light-emitting diodes (OLEDs) and solar cells .

Immunostimulating Applications

Scientific Field: Immunology Summary: The derivatives of the compound are being investigated for their potential to stimulate the immune system. Methods: The compounds are synthesized and their effects on immune cells are studied in vitro and in vivo . Results: Research has shown that certain derivatives can enhance the immune response, which may be beneficial in developing new immunotherapies .

4-(1,3,4-Thiadiazol-2-yl)aniline is an organic compound characterized by a thiadiazole ring linked to an aniline group. The thiadiazole structure consists of a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom, making it a unique scaffold in medicinal chemistry. This compound is recognized for its diverse biological activities, which are attributed to its structural features that facilitate interactions with various biological targets.

The chemical reactivity of 4-(1,3,4-Thiadiazol-2-yl)aniline is influenced by the presence of the thiadiazole ring, which can participate in various reactions such as nucleophilic substitutions and electrophilic aromatic substitutions. The compound has been reported to exhibit antifungal properties by disrupting cell wall biogenesis in fungi, indicating its potential as a therapeutic agent against fungal infections. Additionally, the thiadiazole moiety can undergo transformations to generate derivatives with enhanced biological activities, including anticancer and antimicrobial properties.

4-(1,3,4-Thiadiazol-2-yl)aniline demonstrates significant biological activities:

- Anticancer Activity: Studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and others, suggesting its potential as an anticancer agent.

- Antimicrobial Properties: The compound exhibits efficacy against various bacterial and fungal strains, outperforming many conventional antibiotics in some cases.

- Anti-inflammatory Effects: Research indicates that certain derivatives can reduce inflammatory responses in animal models, highlighting their potential in treating chronic inflammatory diseases.

- Antioxidant Activity: The compound has shown promise in scavenging free radicals and protecting cells from oxidative stress, which could be beneficial in preventing diseases associated with oxidative damage.

The synthesis of 4-(1,3,4-Thiadiazol-2-yl)aniline typically involves several steps:

- Formation of Thiadiazole Ring: A common method involves the reaction of thiosemicarbazide with carboxylic acids or other suitable precursors under acidic or basic conditions to form the thiadiazole nucleus.

- Coupling Reaction: The synthesized thiadiazole can then be coupled with aniline derivatives using coupling agents or through direct nucleophilic substitution reactions. For example, using sodium acetate as a catalyst can facilitate the formation of Schiff bases from semi/thio carbazides followed by further reactions to yield the desired product.

- Characterization: The synthesized compounds are characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm their structures and purity.

The applications of 4-(1,3,4-Thiadiazol-2-yl)aniline span various fields:

- Pharmaceuticals: Due to its anticancer and antimicrobial properties, this compound is being explored for drug development targeting cancer and infectious diseases.

- Corrosion Inhibition: Research has indicated that derivatives of this compound can serve as effective corrosion inhibitors for metals in acidic environments.

- Dyes and Pigments: The structural characteristics allow for its use in synthesizing azo dyes and other colorants used in textiles and coatings .

- Agriculture: Some derivatives have shown potential as fungicides or herbicides due to their biological activity against plant pathogens.

Interaction studies have demonstrated that 4-(1,3,4-Thiadiazol-2-yl)aniline interacts with various biological molecules:

- Enzymatic Inhibition: The compound has been shown to inhibit enzymes such as tyrosinase involved in melanin synthesis, influencing pigmentation processes.

- Cell Signaling Modulation: It affects cellular signaling pathways by interacting with proteins involved in apoptosis and cell proliferation, making it a candidate for cancer therapy.

These interactions highlight the compound's multifaceted role in biochemical processes.

Several compounds share structural similarities with 4-(1,3,4-Thiadiazol-2-yl)aniline. Here are some notable examples:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Phenyl-1,3,4-thiadiazole | Contains a phenyl group on thiadiazole | Antimicrobial and anticancer properties |

| 2-Amino-5-thiocyanato-thiadiazole | Thiocyanate group on thiadiazole | Antifungal activity |

| 1,3,4-Thiadiazole-2-thiol | Thiol functional group | Antioxidant properties |

| 5-Methylthiadiazole | Methyl substitution on thiadiazole | Potential anticancer activity |

| Method | Reagents | Temperature | Time | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Classical Cyclodehydration with Phosphorus Oxychloride | Carboxylic acid, Thiosemicarbazide, Phosphorus Oxychloride | 80-90°C | 3-4 hours | 86-91 | High yields, proven method |

| Classical Cyclodehydration with Sulfuric Acid | Carboxylic acid, Thiosemicarbazide, Concentrated Sulfuric Acid | 80-90°C | 3 days | 70 | Simple setup, inexpensive |

| Microwave-Assisted with Magnesium Sulfate | Carboxylic acid, Thiosemicarbazide, Magnesium Sulfate | 250W | 5 minutes | 88 | Rapid synthesis, green chemistry |

| Microwave-Assisted with Phosphorus Oxychloride | Carboxylic acid, Thiosemicarbazide, Phosphorus Oxychloride | 600W | 5 minutes | 90 | Highest yields, fast |

| Solid-Phase with para-Toluenesulfonyl Chloride | Thiosemicarbazide resin, para-Toluenesulfonyl Chloride | Room temperature | 2-6 hours | 75-85 | High purity, parallel synthesis |

| Functionalization via Alkylation | Thiadiazole, Alkyl halides, Base | 25-80°C | 1-24 hours | 60-90 | Diverse substitution patterns |

Table 2: Reaction Conditions Optimization for Thiadiazole Synthesis

| Parameter | Optimal Value | Effect on Yield | Critical Notes |

|---|---|---|---|

| Phosphorus Oxychloride Volume | 10 milliliters per 3 millimole substrate | Excess improves conversion | Excess acts as solvent and reagent |

| Reaction Temperature | 80-90°C | Higher temperature increases rate | Above 90°C may cause decomposition |

| Reaction Time | 1-4 hours | Extended time increases yield | Monitor by thin layer chromatography for completion |

| Thiosemicarbazide Equivalents | 1.0 equivalent | Stoichiometric optimal | Excess can reduce yield |

| Base for Neutralization | 50% Sodium Hydroxide to pH 8 | Proper pH critical for isolation | pH 8-9 optimal for precipitation |

Density Functional Theory calculations have been extensively employed to investigate the electronic structure and molecular properties of 4-(1,3,4-Thiadiazol-2-yl)aniline. The most comprehensive studies utilized the B3LYP functional with various basis sets, including 6-311++G(d,p) and 6-31G(d,p), providing detailed insights into the molecular geometry and electronic properties [1] [2].

Geometric Optimization and Ground State Properties

The ground state energy of 4-(1,3,4-Thiadiazol-2-yl)aniline has been calculated at -977.66671 Hartree using the B3LYP/6-311++G(d,p) level of theory, with the M06-2X functional yielding -977.43856 Hartree [1]. The molecular geometry optimization reveals that the 1,3,4-thiadiazole ring maintains planarity, with all dihedral angles approaching 0°, demonstrating the aromatic character of the heterocycle [1] [2].

The optimized geometrical parameters show significant agreement between theoretical calculations and experimental crystallographic data. The thiadiazole ring exhibits characteristic bond lengths and angles consistent with aromatic heterocycles containing nitrogen and sulfur atoms [1] [3]. The dihedral angles between the thiadiazole ring and the aniline moiety are approximately 176.5°, indicating minimal steric hindrance and optimal conjugation between the two aromatic systems [1].

Electronic Structure Analysis

The electronic properties calculated through DFT methods provide crucial information about the chemical reactivity and stability of the compound. The total energy calculations in different solvent environments (gas phase, methanol, and water) demonstrate the influence of solvent polarity on the molecular electronic structure [1]. In methanol, the total energy is -977.67962 Hartree, while in water it reaches -977.68004 Hartree, indicating stabilization in polar environments [1].

The molecular volume of 4-(1,3,4-Thiadiazol-2-yl)aniline is calculated to be 177.23 ų, which is consistent with the structural parameters of similar thiadiazole derivatives [4]. This parameter is essential for understanding the molecular size and potential interactions with biological targets.

Vibrational Frequency Analysis

The vibrational analysis performed using DFT methods provides detailed information about the characteristic infrared absorption bands of the compound. The calculated frequencies show excellent correlation with experimental infrared spectroscopy data, with correlation coefficients approaching 0.99 [3]. The nitrogen-hydrogen stretching vibrations of the amino group appear at characteristic frequencies around 3400-3500 cm⁻¹, while the carbon-nitrogen stretching modes of the thiadiazole ring are observed around 1494-1475 cm⁻¹ [1].

The nitrogen-nitrogen stretching vibrations of the thiadiazole ring, which are particularly diagnostic for this heterocyclic system, are calculated to occur at 1190 and 1150 cm⁻¹ in the infrared spectrum and at 1182 and 1141 cm⁻¹ in the Raman spectrum [1]. These values are consistent with literature data for similar 1,3,4-thiadiazole derivatives [1].

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital analysis provides fundamental insights into the electronic properties, chemical reactivity, and potential biological activity of 4-(1,3,4-Thiadiazol-2-yl)aniline. The energy and distribution of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are crucial parameters for understanding electron transfer processes and chemical reactivity [1] [8].

HOMO-LUMO Energy Levels and Gap

The HOMO energy of 4-(1,3,4-Thiadiazol-2-yl)aniline is calculated at -7.34327 eV using the B3LYP/6-311++G(d,p) level of theory, while the LUMO energy is -1.82153 eV [1]. This results in a HOMO-LUMO energy gap of 5.52174 eV, indicating considerable electronic stability and moderate chemical reactivity.

The HOMO-LUMO gap serves as a measure of molecular hardness and chemical stability. A gap of 5.52 eV suggests that the compound is kinetically stable but sufficiently reactive to participate in various chemical and biological processes [1] [8]. This energy gap is consistent with values observed for other biologically active thiadiazole derivatives.

The chemical hardness (η) calculated from the frontier orbital energies is 2.025 eV, while the chemical softness (σ) is 0.494 eV⁻¹ [8]. These parameters provide quantitative measures of the compound's resistance to deformation and its polarizability, respectively.

Orbital Distribution and Electronic Transitions

The HOMO of 4-(1,3,4-Thiadiazol-2-yl)aniline is primarily localized on the thiadiazole ring and the amino group, indicating that these regions are the primary electron-donating sites in the molecule [1] [8]. This distribution explains the compound's ability to act as an electron donor in various chemical reactions and its affinity for electron-deficient biological targets.

The LUMO is predominantly distributed over the phenyl ring and portions of the thiadiazole ring, suggesting that these regions are the primary electron-accepting sites [1] [8]. The spatial separation between HOMO and LUMO distributions facilitates intramolecular charge transfer processes, which are crucial for the compound's photophysical properties and biological activity.

The HOMO → LUMO transition involves electron density transfer from the amino group and thiadiazole ring to the phenyl ring, creating a charge-separated state that can participate in various intermolecular interactions [1] [8]. This intramolecular charge transfer is responsible for the compound's absorption spectrum and its ability to interact with biological macromolecules.

Reactivity Descriptors and Chemical Behavior

The electronegativity (χ) of 4-(1,3,4-Thiadiazol-2-yl)aniline is calculated to be 3.799 eV, indicating moderate electron-withdrawing character [8]. This value is consistent with the presence of the electronegative nitrogen atoms in the thiadiazole ring and suggests that the compound can participate in both electrophilic and nucleophilic reactions.

The global electrophilicity index (ω) provides a measure of the compound's tendency to acquire electrons from the environment. For 4-(1,3,4-Thiadiazol-2-yl)aniline, this parameter indicates moderate electrophilicity, consistent with its observed chemical reactivity and biological activity patterns [8].

The frontier orbital analysis also reveals the presence of additional occupied and unoccupied molecular orbitals (HOMO-1 and LUMO+1) with energies of -8.01103 eV and -1.20901 eV, respectively [1]. These orbitals contribute to the overall electronic structure and provide alternative pathways for electron transfer processes.

Correlation with Biological Activity

The frontier orbital properties directly correlate with the compound's biological activity. The HOMO energy level indicates the compound's ability to donate electrons to biological targets, while the LUMO energy relates to its capacity to accept electrons from biological reducing agents [1] [8]. The balance between these properties determines the compound's overall biological activity profile.

The electronic transitions calculated from time-dependent DFT reveal that the primary absorption maximum occurs at 254.95 nm, corresponding to the HOMO → LUMO transition [1]. This electronic transition is responsible for the compound's UV-visible absorption spectrum and contributes to its photochemical properties.

Molecular Docking Studies with Biological Targets

Molecular docking studies have been extensively performed to evaluate the binding affinity and interaction patterns of 4-(1,3,4-Thiadiazol-2-yl)aniline with various biological targets. These computational investigations provide crucial insights into the compound's potential therapeutic applications and mechanism of action [7] [9] [10].

Protein-Ligand Interaction Analysis

The molecular docking studies reveal that 4-(1,3,4-Thiadiazol-2-yl)aniline exhibits significant binding affinity for multiple protein targets. The compound demonstrates particularly strong interactions with the hepatocyte growth factor receptor (c-Met), with binding energies ranging from -8.38 to -8.84 kcal/mol [7]. The key interacting residues include Ile1084, Ala1108, and Met1131, which form crucial hydrophobic contacts with the compound.

The docking analysis with protein kinase G reveals binding energies between -8.27 and -8.41 kcal/mol, with important hydrogen bonding interactions involving Glu588, Ser412, and Gly410 residues [10]. These interactions suggest that the compound could serve as a potential inhibitor of this enzyme, which plays important roles in cellular signaling pathways.

Studies with DNA gyrase from Escherichia coli show remarkably strong binding affinity, with binding energies ranging from -53.61 to -56.49 kcal/mol [11] [12]. The primary interacting residues are Asn54 and Asp73, which form hydrogen bonds with the thiadiazole nitrogen atoms and the amino group of the compound.

Structure-Activity Relationships

The molecular docking results provide valuable insights into the structure-activity relationships of 4-(1,3,4-Thiadiazol-2-yl)aniline. The thiadiazole ring serves as a crucial pharmacophore, forming specific interactions with amino acid residues in the active sites of various enzymes [9] [13]. The amino group contributes to binding affinity through hydrogen bonding interactions, while the phenyl ring provides hydrophobic contacts that enhance binding stability.

The binding affinity with dihydrofolate reductase (DHFR) shows energies between -12.3 and -15.6 kcal/mol, with key interactions involving Ser59, Tyr121, and Thr56 residues [9]. These interactions are primarily mediated by hydrogen bonding and π-π stacking between the compound and the protein active site.

Binding Mode Analysis

The binding mode analysis reveals that 4-(1,3,4-Thiadiazol-2-yl)aniline adopts favorable conformations in the active sites of target proteins. The compound typically binds through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking [7] [9] [10]. The thiadiazole ring often positions itself to maximize interactions with polar amino acid residues, while the phenyl ring engages in hydrophobic contacts with nonpolar residues.

The pharmacophore mapping studies indicate that the compound contains multiple features essential for biological activity, including hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers [7] [14]. These features are optimally positioned to interact with complementary sites in target proteins.

Therapeutic Potential Assessment

The molecular docking studies suggest that 4-(1,3,4-Thiadiazol-2-yl)aniline has significant therapeutic potential across multiple disease areas. The strong binding affinity for c-Met receptor indicates potential anticancer activity, particularly in tumors where this receptor is overexpressed [7]. The interactions with protein kinase G suggest possible applications in cardiovascular diseases and neurological disorders [10].

The binding affinity for DNA gyrase indicates potential antimicrobial activity, particularly against bacterial pathogens where this enzyme is essential for DNA replication [11] [12]. The interactions with cyclooxygenase-2 suggest anti-inflammatory properties, which could be valuable for treating inflammatory conditions [13].